molecular formula C13H14N2O B2642187 6-(3,4-Dimethylphenyl)-2-methylpyridazin-3-one CAS No. 144982-26-3

6-(3,4-Dimethylphenyl)-2-methylpyridazin-3-one

Cat. No.: B2642187
CAS No.: 144982-26-3
M. Wt: 214.268
InChI Key: QNXFTCHERXPJPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Antiproliferative Effects and DNA Binding

Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, including 6-(2,6-dimethylphenyl)-2-methylpyridazin-3-one, demonstrated potential anticancer properties. One of the compounds in this series showed significantly higher activity against human ovarian carcinoma cell lines, and interactions with model proteins and DNA were analyzed, suggesting a unique reactivity and potential for further pharmacological studies (Casini et al., 2006).

Corrosion Inhibition

A study on the corrosion inhibition performance of triazine derivatives, including 6-(3,4-dimethylphenyl)-2-methylpyridazin-3-one, on mild steel in hydrochloric acid was conducted. The derivatives showed significant inhibition efficiency, supported by various analytical techniques like electrochemical impedance spectroscopy and scanning electron microscopy. This indicates potential application in corrosion protection in industrial settings (Singh et al., 2018).

Synthesis of Extended π-Systems

The compound has been utilized in the synthesis of extended π-systems from methyldiazines and aromatic aldehydes. This research opens pathways for creating complex molecular structures with potential applications in material science and organic chemistry (Vanden Eynde et al., 2001).

Molecular Docking and Antimicrobial Activity

This compound was used as a starting point for synthesizing novel pyridine and fused pyridine derivatives. These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).

Aromatic Amine Ligand/Copper(I) Chloride Catalyst System

The compound was part of a study on catalyst systems for polymerizing 2,6-dimethylphenol. The research focused on the efficiency of various aromatic amine ligands, including this compound, in combination with copper(I) chloride, revealing insights into polymer synthesis processes (Kim et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing this compound was determined using X-ray methods, contributing to the understanding of their chemical properties and potential applications in various scientific domains (Ayato et al., 1981).

Ligands in Metal Complexes

The compound was involved in the synthesis of novel pyridazine-based scorpionate ligands in cobalt and nickel boratrane compounds. This research provides insights into the electronic nature of metal-boron bonds and the design of metal complexes for various applications (Nuss et al., 2011).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, further reactions it could undergo, and any further studies that could be done to learn more about it .

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-11(8-10(9)2)12-6-7-13(16)15(3)14-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXFTCHERXPJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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